5-Bromo-2-fluoro-4-hydroxyphenylacetonitrile 5-Bromo-2-fluoro-4-hydroxyphenylacetonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC18002487
InChI: InChI=1S/C8H5BrFNO/c9-6-3-5(1-2-11)7(10)4-8(6)12/h3-4,12H,1H2
SMILES:
Molecular Formula: C8H5BrFNO
Molecular Weight: 230.03 g/mol

5-Bromo-2-fluoro-4-hydroxyphenylacetonitrile

CAS No.:

Cat. No.: VC18002487

Molecular Formula: C8H5BrFNO

Molecular Weight: 230.03 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-fluoro-4-hydroxyphenylacetonitrile -

Specification

Molecular Formula C8H5BrFNO
Molecular Weight 230.03 g/mol
IUPAC Name 2-(5-bromo-2-fluoro-4-hydroxyphenyl)acetonitrile
Standard InChI InChI=1S/C8H5BrFNO/c9-6-3-5(1-2-11)7(10)4-8(6)12/h3-4,12H,1H2
Standard InChI Key AKAWNWYHLIPMHV-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=CC(=C1Br)O)F)CC#N

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a benzene ring substituted at the 2-, 4-, and 5-positions with fluorine, hydroxyl, and bromine groups, respectively. The acetonitrile moiety (-CH2_2CN) is attached to the aromatic ring at the 4-position. This arrangement creates a highly polarized electron distribution, influencing its reactivity in nucleophilic and electrophilic reactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC8H5BrFNOC_8H_5BrFNO
Molecular Weight230.03 g/mol
CAS Number1781028-30-5
IUPAC Name2-(5-bromo-2-fluoro-4-hydroxyphenyl)acetonitrile

The fluorine atom’s electronegativity and the hydroxyl group’s hydrogen-bonding capacity contribute to the compound’s solubility in polar solvents, though experimental data on exact solubility parameters remain limited.

Synthesis and Preparation

Synthetic Pathways

While explicit protocols for synthesizing 5-bromo-2-fluoro-4-hydroxyphenylacetonitrile are scarce, analogous compounds suggest a multi-step approach:

  • Bromination and Fluorination: Introducing bromine and fluorine substituents onto a precursor phenyl ring under controlled conditions. Electrophilic aromatic substitution is likely employed, with catalysts like Lewis acids (e.g., FeBr3_3) facilitating halogenation .

  • Hydroxylation: Oxidation or hydrolysis reactions to introduce the hydroxyl group. Protecting groups may be required to prevent undesired side reactions .

  • Acetonitrile Attachment: Cyanomethylation via nucleophilic substitution or coupling reactions, often using reagents like potassium cyanide or trimethylsilyl cyanide.

Table 2: Comparative Synthesis of Halogenated Phenylacetonitriles

CompoundKey StepsYield (%)Reference
5-Bromo-2-fluoro-4-hydroxyphenylacetonitrileBromination, fluorination, cyanomethylationN/A
5-Bromo-2-fluoro-3-hydroxypyridineHalogenation, hydroxylation62

Physicochemical Properties

Stability and Reactivity

The compound’s stability is influenced by the electron-withdrawing effects of bromine and fluorine, which reduce aromatic ring electron density. This makes it less prone to electrophilic attack but susceptible to nucleophilic substitution at the bromine site . The hydroxyl group’s acidity (pKa810pK_a \approx 8-10) allows for deprotonation under basic conditions, forming a phenoxide ion that enhances solubility in aqueous media .

Spectroscopic Data

  • IR Spectroscopy: Peaks at 2250 cm1^{-1} (C≡N stretch), 3300 cm1^{-1} (O-H stretch), and 1100 cm1^{-1} (C-F stretch).

  • NMR: 1H^1H NMR signals include a singlet for the acetonitrile methylene group (δ\delta 3.8–4.2 ppm) and broad peaks for the hydroxyl proton (δ\delta 5.5–6.0 ppm) .

Applications in Pharmaceutical and Organic Chemistry

Case Study: Analogous Compounds

  • 5-Bromo-2-fluoro-3-hydroxypyridine: Used in synthesizing antiviral agents, achieving 62% yield in optimized routes .

  • 5-Bromo-2-fluoro-4-hydroxybenzaldehyde: A precursor for anticonvulsant drugs, highlighting the therapeutic relevance of this structural class .

Research Gaps and Future Directions

Unexplored Reactivity

  • Catalytic Applications: Potential as a ligand in transition-metal catalysis due to electron-deficient aromatic rings.

  • Biological Screening: No published studies on its antibacterial or anticancer activity, despite structural similarities to active compounds .

Synthetic Optimization

  • Green Chemistry Approaches: Developing solvent-free or microwave-assisted synthesis to improve yields and reduce waste.

  • Derivatization Studies: Exploring reactions at the hydroxyl or nitrile groups to produce novel analogs.

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